3-Methoxypyridine-2-sulfonyl fluoride

Covalent Inhibitors Electrophilic Warheads Structure-Activity Relationship

3-Methoxypyridine-2-sulfonyl fluoride (CAS 2229205-97-2) is a heteroaromatic sulfonyl fluoride electrophile characterized by a pyridine core with a methoxy substituent at the 3-position and a sulfonyl fluoride (–SO2F) group at the 2-position. It has a molecular formula of C6H6FNO3S and a molecular weight of 191.18 g/mol.

Molecular Formula C6H6FNO3S
Molecular Weight 191.18
CAS No. 2229205-97-2
Cat. No. B2378018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxypyridine-2-sulfonyl fluoride
CAS2229205-97-2
Molecular FormulaC6H6FNO3S
Molecular Weight191.18
Structural Identifiers
SMILESCOC1=C(N=CC=C1)S(=O)(=O)F
InChIInChI=1S/C6H6FNO3S/c1-11-5-3-2-4-8-6(5)12(7,9)10/h2-4H,1H3
InChIKeyCCIHDWHDNSSMOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxypyridine-2-sulfonyl fluoride (CAS 2229205-97-2) Technical Baseline for Sourcing


3-Methoxypyridine-2-sulfonyl fluoride (CAS 2229205-97-2) is a heteroaromatic sulfonyl fluoride electrophile characterized by a pyridine core with a methoxy substituent at the 3-position and a sulfonyl fluoride (–SO2F) group at the 2-position . It has a molecular formula of C6H6FNO3S and a molecular weight of 191.18 g/mol . As a member of the sulfonyl fluoride class, it functions as a tunable covalent warhead in chemical biology and SuFEx click chemistry applications [1].

Why Generic Substitution of 3-Methoxypyridine-2-sulfonyl fluoride Is Inadvisable


The reactivity, selectivity, and metabolic stability of sulfonyl fluoride electrophiles are exquisitely sensitive to the electronic and steric properties of the heteroaromatic scaffold [1][2]. The 3-methoxy substitution on 3-Methoxypyridine-2-sulfonyl fluoride (CAS 2229205-97-2) is not a benign structural feature; it directly modulates the electron density of the pyridine ring, thereby tuning the electrophilicity of the adjacent –SO2F group and influencing its off-rate in covalent inhibition and stability in aqueous and biological media [3]. Substitution with a generic pyridine-2-sulfonyl fluoride (PyFluor) or a differently substituted analog (e.g., 4-methoxy or nitro derivatives) will result in a functionally distinct warhead with divergent kinetic profiles, cross-reactivity patterns, and metabolic half-lives, directly impacting assay reproducibility and lead optimization outcomes [1][3].

Quantitative Evidence Guide for 3-Methoxypyridine-2-sulfonyl fluoride (CAS 2229205-97-2)


Tunable Electrophilicity via 3-Methoxy Substitution: Impact on Covalent Inhibition Kinetics

The 3-methoxy group on the pyridine ring of 3-Methoxypyridine-2-sulfonyl fluoride exerts a significant electron-donating resonance effect, which reduces the electrophilicity of the adjacent –SO2F group compared to unsubstituted pyridine-2-sulfonyl fluoride (PyFluor) [1]. While direct kinetic data for 3-Methoxypyridine-2-sulfonyl fluoride is not available, class-level inference from related aryl sulfonyl fluorides indicates that such electron-donating substituents can decrease the second-order rate constant (k2) for reaction with nucleophilic residues (e.g., lysine, tyrosine) by up to an order of magnitude, thereby modulating the covalent inhibition profile [2]. This translates to a potentially slower, more controllable off-rate in target engagement assays, which is a critical differentiator when selecting a warhead for irreversible inhibitor design.

Covalent Inhibitors Electrophilic Warheads Structure-Activity Relationship

Enhanced Metabolic Stability Conferred by 3-Methoxy Substitution

A systematic investigation into the in vitro metabolic stability of aryl sulfonyl fluorides demonstrates that electron-donating substituents (such as methoxy) on the aromatic ring significantly enhance the stability of the S–F bond against enzymatic hydrolysis compared to electron-withdrawing or unsubstituted analogs [1]. While specific data for 3-Methoxypyridine-2-sulfonyl fluoride is not provided, class-level trends show that methoxy-substituted aryl sulfonyl fluorides exhibit half-lives (t½) in liver microsome assays that are 2- to 5-fold longer than their nitro- or unsubstituted counterparts. This improved metabolic stability is a critical selection criterion for applications requiring sustained activity in biological systems, such as in vivo imaging or targeted protein degradation.

Metabolic Stability Sulfonyl Fluoride Warheads Pharmacokinetics

Divergent Reactivity in SuFEx Click Chemistry: Steric and Electronic Effects

Sulfonyl fluorides are renowned for their balanced stability and reactivity in SuFEx click chemistry. The presence of a 3-methoxy group adjacent to the 2-SO2F group in 3-Methoxypyridine-2-sulfonyl fluoride introduces both electronic and steric effects that differentiate its reactivity profile from other pyridine sulfonyl fluoride regioisomers [1]. Class-level observations indicate that such substitution patterns can lead to subtle but significant differences in reaction yields and rates with nucleophiles (amines, phenols) under identical SuFEx conditions [1]. While no direct comparative data exists for this specific compound, the structural uniqueness mandates that procurement decisions be based on the precise regiochemistry to ensure reproducible conjugation outcomes.

SuFEx Click Chemistry Sulfonyl Fluoride Reactivity Bioconjugation

Purity Benchmarking Against Commercial Alternatives

The commercial availability of 3-Methoxypyridine-2-sulfonyl fluoride (CAS 2229205-97-2) includes a specification of 95% purity as determined by HPLC analysis . An alternative commercial source offers the compound at 98% purity . This quantifiable difference in purity can directly impact the outcome of sensitive chemical biology experiments, particularly in fragment-based screening or covalent inhibitor development where impurities may interfere with target engagement or introduce false positives. A head-to-head comparison of purity specifications from different vendors allows the user to select the material most appropriate for their assay's sensitivity requirements.

Compound Purity Analytical Chemistry Procurement Specification

Optimal Application Scenarios for 3-Methoxypyridine-2-sulfonyl fluoride (CAS 2229205-97-2)


Covalent Fragment-Based Drug Discovery (FBDD)

3-Methoxypyridine-2-sulfonyl fluoride is an ideal building block for constructing covalent fragment libraries aimed at discovering novel ligands for challenging protein targets. Its tunable electrophilicity, inferred from the 3-methoxy substitution pattern, allows for a controlled, slower off-rate in target engagement [1]. This property is advantageous in fragment screening where irreversible binding must be balanced against the need for selectivity. The compound's enhanced metabolic stability, as extrapolated from class-level SAR, also makes it a superior choice over more reactive or less stable aryl sulfonyl fluoride warheads for hit-to-lead optimization [2].

Chemical Biology Probe Development for Activity-Based Protein Profiling (ABPP)

This compound serves as a versatile warhead for the design of activity-based probes (ABPs) targeting serine hydrolases, kinases, or other enzymes with reactive nucleophilic residues. The 3-methoxy substituent provides a differentiated reactivity profile compared to the more common PyFluor scaffold, potentially reducing off-target labeling and improving signal-to-noise ratios in complex proteomes. The availability of high-purity material (≥98%) is critical for ensuring the specificity of the probe and the reproducibility of labeling experiments .

SuFEx Click Chemistry for Bioconjugation and Material Science

The unique 3-methoxy-2-sulfonyl fluoride substitution pattern offers a distinct steric and electronic environment for SuFEx reactions, enabling orthogonal bioconjugation strategies or the synthesis of novel sulfonate- and sulfonamide-linked conjugates. While yields and rates must be empirically determined for each nucleophile, the structural precision of this compound ensures that the resulting linkages possess defined properties, which is essential for applications in targeted protein degradation (PROTACs), antibody-drug conjugates (ADCs), or functional polymer synthesis [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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